A Technical Guide to the Application of 13C16-Palmitic Acid in Research and Development
A Technical Guide to the Application of 13C16-Palmitic Acid in Research and Development
Introduction
13C16-Palmitic acid is a stable, non-radioactive, isotopically labeled form of palmitic acid, the most common saturated fatty acid found in animals and plants[1][2][3][4]. In this molecule, all 16 carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This labeling makes it an invaluable tool for researchers, particularly in the fields of metabolomics and lipidomics, as it allows for the precise tracing of palmitic acid's metabolic fate without the safety concerns associated with radioisotopes[5][6]. Its primary use is as a tracer to study metabolic pathways, quantify fatty acid metabolism, and assess the biosynthesis of complex lipids in various biological systems[1][2][7].
Core Applications in Research
The versatility of 13C16-palmitic acid allows for its application across a spectrum of research areas, from cellular metabolism to whole-body physiology.
1. Metabolic Flux and Lipidomic Analysis 13C16-palmitic acid is extensively used to trace the dynamic movement of palmitate through various metabolic pathways. By introducing the labeled fatty acid to cells, tissues, or whole organisms, scientists can monitor its incorporation into a wide array of downstream metabolites and complex lipids using mass spectrometry (MS) techniques like liquid chromatography-mass spectrometry (LC-MS)[7][8][9].
Key applications include:
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Studying Lipid Biosynthesis: Researchers can track the synthesis of glycerolipids, glycerophospholipids, and sphingolipids[7][10]. For instance, studies in HepG2 cells have used 13C16-palmitic acid to observe dynamic changes in lipid classes like triglycerides (TG), diglycerides (DG), ceramides (Cer), and phosphatidylcholines (PC) over time[9]. In human placental explants, it was found that 13C-palmitic acid was predominantly directed into the synthesis of phosphatidylcholines (PCs), accounting for 74% of the labeled lipids[8].
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Investigating Fatty Acid Oxidation (FAO): The breakdown of the labeled palmitate through β-oxidation can be monitored by detecting ¹³C-labeled intermediates of the TCA cycle or, in whole-body studies, the release of ¹³CO₂ in expired air[5][11].
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Elucidating Metabolic Partitioning: It helps to understand how fatty acids are allocated between different metabolic fates, such as storage in triglycerides versus incorporation into membrane phospholipids or oxidation for energy[8][12]. A study in fasting mice demonstrated that the liver is a central buffering system for excess fatty acids, with the bulk of labeled palmitate being incorporated into hepatic triglycerides and phosphatidylcholine[12].
2. Drug Development and Pharmacokinetics In the process of drug development, stable isotopes like ¹³C are incorporated into molecules to serve as tracers for quantification[1]. This allows for precise measurement of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While not a drug itself, 13C16-palmitic acid serves as a critical tool in studies investigating the metabolic effects of new therapeutic agents, particularly those targeting metabolic diseases like diabetes, obesity, and non-alcoholic fatty liver disease.
3. Clinical Diagnostics: The Breath Test The ¹³C-palmitic acid breath test is a non-invasive method used to assess whole-body fatty acid oxidation[13][14]. After oral administration, the labeled palmitic acid is metabolized, and the rate of its oxidation is quantified by measuring the ratio of ¹³CO₂ to ¹²CO₂ in exhaled breath over time[15][16]. This test can be used to study metabolic alterations in various conditions, including mitochondrial fatty acid oxidation disorders and carnitine deficiencies[14]. While it can be used to study the metabolism of long-chain fatty acids, it is distinct from tests using medium-chain fatty acids like the ¹³C-octanoic acid breath test, which is primarily used to measure the rate of gastric emptying[17].
Quantitative Data Summary
The following table summarizes quantitative parameters from various studies utilizing 13C16-palmitic acid, providing a comparative overview of its application.
| Study Model | Tracer Administered | Concentration / Dose | Duration | Key Quantitative Findings | Reference |
| Human Placental Explants | ¹³C₁₆-Palmitic Acid | 4.3 mM (in stock solution) | 3, 24, 48 hours | 74% of labeled palmitic acid was incorporated into phosphatidylcholines (PCs). | [8] |
| Fasting Mice (C57BL/6N) | [U-¹³C]-Palmitate | 20 nmol/kg body weight (bolus) | 10 minutes | Labeled acylcarnitines were significantly higher in muscle (0.95 nmol/g protein) than in liver (0.002 nmol/g protein). Labeled triglycerides in the liver reached 511 nmol/g protein. | [12] |
| HepG2 Cells | ¹³C₁₆-Palmitic Acid | 0.3 mM | 4, 8, 16 hours | Significant isotope labeling observed in diglycerides (DG) and ceramides (Cer). | [9] |
| HEK293 Cells | [U-¹³C]-Palmitic Acid | 0.1 mM | 3 hours | ~60% of the total palmitoyl-CoA pool became ¹³C-labeled. The rate of de novo C16:0-ceramide synthesis was 62 ± 3 pmol/h per mg protein. | [10] |
| NIH/3T3 Fibroblasts | ¹³C₁₆-Palmitate | 0.1 mM | 24 hours | 127 distinct ¹³C₁₆-labeled lipid species were synthesized and detected. | [7] |
| Human Subjects (Breath Test) | [1-¹³C]Palmitic Acid | 9-13.5 mg/kg body weight | 9 days (diet) | The whole-body oxidation rate of [1-¹³C]palmitic acid was significantly greater than that of [16-¹³C]palmitic acid, suggesting up to 34% undergoes chain shortening. | [13] |
Experimental Protocols & Methodologies
Detailed methodologies are crucial for the reproducibility and interpretation of tracer studies. Below are synthesized protocols based on published research.
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells
This protocol is a composite for treating adherent cell lines like HepG2 or NIH/3T3 to study lipid biosynthesis.
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Preparation of ¹³C₁₆-Palmitate-BSA Complex:
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Dissolve 13C16-palmitic acid in a suitable solvent (e.g., ethanol).
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Prepare a fatty-acid-free Bovine Serum Albumin (BSA) solution (e.g., 1.5% in culture media)[8].
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Add the palmitate solution to the BSA solution while stirring at 37°C. The BSA binds to the fatty acid, ensuring its solubility and facilitating cellular uptake.
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The final concentration for cell treatment is typically in the range of 0.1 mM to 0.3 mM[7][9].
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Cell Culture and Treatment:
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Culture cells (e.g., HepG2, HEK293, NIH/3T3) to a desired confluency in standard culture plates[7][9][10].
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Replace the standard culture medium with the medium containing the ¹³C₁₆-palmitate-BSA complex.
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Incubate the cells for the desired time course (e.g., 1, 4, 8, 16, 24 hours) under standard culture conditions (37°C, 5% CO₂)[7][9].
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Metabolite Extraction:
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After incubation, wash the cells with cold PBS to remove residual media[8].
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Harvest the cells and perform a lipid extraction. A common method is the Bligh-Dyer extraction using a chloroform:methanol:water solvent system[8].
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Alternatively, for broader metabolite analysis, cells can be harvested in 80% methanol, homogenized, and centrifuged to separate the aqueous extracts from the protein pellet[11].
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-
Analysis:
Protocol 2: In Vivo Tracer Study in Animal Models
This protocol describes a typical acute tracer experiment in mice.
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Animal Preparation:
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Fast male C57BL/6N mice overnight (e.g., 15 hours) to induce a metabolic state where fatty acids are a primary energy source[12].
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Anesthetize the mice before the procedure.
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Tracer Administration:
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Prepare a sterile solution of [U-¹³C]-palmitate.
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Administer a bolus injection of the tracer into the caudal (tail) vein. A typical dose is around 20 nmol/kg of body weight[12].
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Sample Collection:
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Sample Processing and Analysis:
Protocol 3: ¹³C-Palmitic Acid Breath Test in Human Subjects
This protocol outlines the general procedure for a whole-body fatty acid oxidation study.
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Subject Preparation:
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Tracer Administration:
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Breath Sample Collection:
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Sample Analysis:
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The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive isotope-selective infrared spectrometer[15][16].
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The rate of fatty acid oxidation is calculated from the enrichment of ¹³CO₂ in the breath over time, often expressed as a cumulative percentage of the administered dose recovered[14].
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Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving 13C16-palmitic acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Palmitic acid (U-¹³Cââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Case Study: Palmitic Acid [rockedu.rockefeller.edu]
- 4. Palmitic acid (U-¹³Cââ, 98%) - Cambridge Isotope Laboratories, CLM-409-0.5 [isotope.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chain shortening of palmitic acid in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo stable isotope studies in three patients affected with mitochondrial fatty acid oxidation disorders: limited diagnostic use of 1-13C fatty acid breath test using bolus technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. europeanreview.org [europeanreview.org]
- 16. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
